

2-Cyanopyrazine chemical structure and properties

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Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330

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An In-depth Technical Guide to 2-Cyanopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrazine, also known as pyrazine-2-carbonitrile, is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries. Its structure, featuring a pyrazine ring substituted with a nitrile group, imparts unique reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Cyanopyrazine, with a focus on data relevant to research and development.

Chemical Structure and Identification

2-Cyanopyrazine is an aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4, and a cyano group at position 2.

Identifier	Value
IUPAC Name	Pyrazine-2-carbonitrile
Synonyms	Cyanopyrazine, Pyrazinenitrile, 2-Pyrazinecarbonitrile
CAS Number	19847-12-2 [1] [2] [3] [4]
Molecular Formula	C ₅ H ₃ N ₃ [1] [2] [3]
Molecular Weight	105.10 g/mol [1] [3]
InChI Key	PMSVVUSIPKHUMT-UHFFFAOYSA-N
SMILES	N#CC1=NC=CN=C1

Physicochemical Properties

The physical and chemical properties of 2-Cyanopyrazine are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

Property	Value	Reference
Appearance	Colorless to light yellow liquid or solid	[1] [3] [5]
Melting Point	18-21 °C	[1] [2] [4] [5]
Boiling Point	87 °C at 6 mmHg; 199 °C at 760 mmHg	[1] [2] [4]
Density	1.174 g/mL at 25 °C	[1] [2] [5]
Refractive Index	n _{20/D} 1.534	[2]
Flash Point	206 °F (96.7 °C)	[1] [2]
Solubility	Slightly soluble in water. Soluble in acetonitrile and chloroform.	[2]
pKa	-1.97 (Predicted)	[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2-Cyanopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed spectra for 2-Cyanopyrazine were not readily available in the public domain, typical chemical shifts for the protons on the pyrazine ring are expected in the aromatic region (δ 8.0-9.0 ppm). The carbon of the nitrile group would appear significantly downfield in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyanopyrazine would be characterized by the following key absorption bands:

- C≡N stretch: A sharp, medium-intensity band around $2230\text{-}2240\text{ cm}^{-1}$.
- C=N and C=C stretching (aromatic ring): Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-H stretching (aromatic): Bands above 3000 cm^{-1} .
- C-H bending (aromatic): Bands in the fingerprint region below 900 cm^{-1} .

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Cyanopyrazine shows a prominent molecular ion peak (M^+) at m/z 105, corresponding to its molecular weight.

Synthesis and Experimental Protocols

Several synthetic routes to 2-Cyanopyrazine have been reported. Two common methods are detailed below.

Synthesis from 2-Bromopyrazine

This method involves the cyanation of 2-bromopyrazine using a cyanide source and a catalyst.

Experimental Protocol:

- Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add toluene (500 ml), 2-bromopyrazine (48 g, 0.3 mol), sodium cyanide (11.8 g, 0.36 mol), cuprous iodide (5.73 g, 0.03 mol), potassium iodide (10 g, 0.06 mol), and N,N'-dimethylethylenediamine (26.4 g, 0.3 mol).[6]
- Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 110 °C for 30 hours.[6]
- Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is then subjected to fractional distillation under reduced pressure to yield 2-cyanopyrazine as a transparent liquid.[6]
- Yield: Approximately 70% with a purity of 99% (GC).[6]

Ammonoxidation of 2-Methylpyrazine

This industrial method involves the vapor-phase catalytic ammonoxidation of 2-methylpyrazine.

Experimental Protocol:

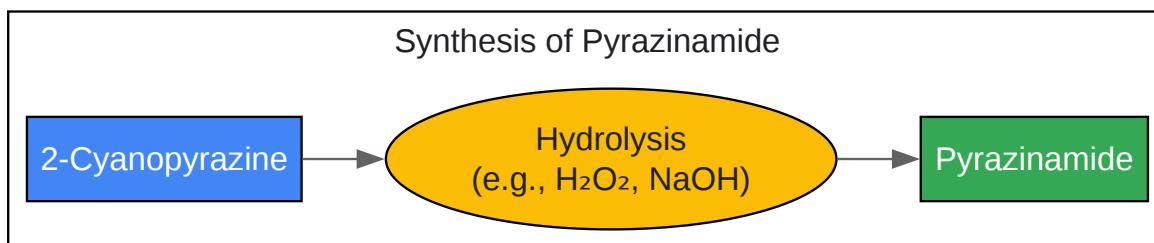
- Catalyst Preparation: A supported catalyst, for example, a V-Mo-O-P system on alumina or corundum, is prepared.[7]
- Reaction Setup: The reaction is typically carried out in a fixed-bed reactor.
- Reaction Conditions: A gaseous mixture of 2-methylpyrazine, ammonia, and air (as the oxygen source) is passed over the heated catalyst bed. Typical reaction temperatures range from 340 to 500 °C.[7] The molar ratio of reactants (2-methylpyrazine:ammonia:air) is a critical parameter and is optimized for the specific catalyst and reactor setup.[7]
- Work-up and Purification: The reaction products are cooled and the 2-cyanopyrazine is separated from byproducts and unreacted starting materials, often through extraction with a solvent like chloroform followed by distillation.[7]

Applications in Drug Development

The primary application of 2-Cyanopyrazine in drug development is as a key intermediate in the synthesis of Pyrazinamide, a first-line medication for the treatment of tuberculosis.[8]

Logical Workflow: Synthesis of Pyrazinamide from 2-Cyanopyrazine

The conversion of 2-Cyanopyrazine to Pyrazinamide is a straightforward hydrolysis of the nitrile group to a primary amide.



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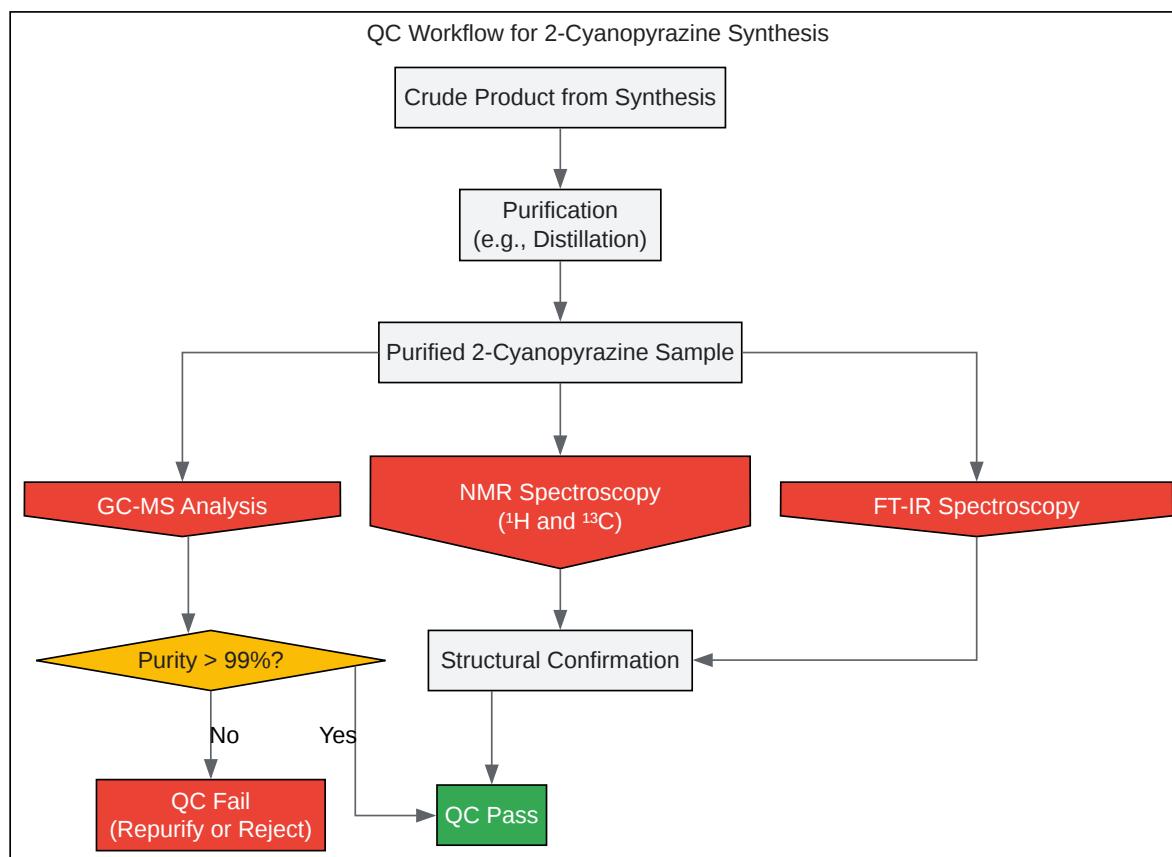
Synthesis of Pyrazinamide from 2-Cyanopyrazine.

Biological Activity and Signaling Pathways

Direct interactions of 2-Cyanopyrazine with specific biological signaling pathways have not been extensively reported in publicly available literature. Its primary biological relevance is as a precursor to the active drug, Pyrazinamide. The mechanism of action of Pyrazinamide involves its conversion to pyrazinoic acid within *Mycobacterium tuberculosis*, which disrupts membrane potential and inhibits fatty acid synthase I, ultimately leading to bacterial cell death.

Given the lack of specific signaling pathway data for 2-Cyanopyrazine itself, a logical workflow for its quality control during synthesis is presented below. This is a critical process in drug development to ensure the purity and identity of the intermediate.

Experimental Workflow: Quality Control of 2-Cyanopyrazine Synthesis



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Quality control workflow for synthesized 2-Cyanopyrazine.

Safety and Handling

2-Cyanopyrazine is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Information	Description
Hazard Class	6.1 (Toxic)
Risk Codes	R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin.[2]
Safety Codes	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[2]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C or 0-8°C.[1][3]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

2-Cyanopyrazine is a pivotal molecule in organic synthesis, particularly for the pharmaceutical industry. Its well-defined chemical properties and established synthetic routes make it a readily accessible and versatile building block. This guide has summarized the core technical information required by researchers and drug development professionals for the effective utilization of 2-Cyanopyrazine in their work. The provided data tables and workflow diagrams offer a quick reference for its properties, synthesis, and quality control, facilitating its application in the development of new and existing therapeutic agents.

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